molecular formula C12H10N4O3S B2722593 1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1209611-14-2

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2722593
CAS No.: 1209611-14-2
M. Wt: 290.3
InChI Key: YMMDLISDTDVPEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .

Scientific Research Applications

Synthesis and Structural Analysis

This compound, along with its derivatives, has been extensively studied for its synthesis and structural properties. Researchers have developed methods for synthesizing various derivatives of 1,3,4-oxadiazole and thiophene compounds from furan-2-carboxylic acid hydrazide. These syntheses involve Mannich bases and methyl derivatives preparations, confirming the structures through elemental analyses, IR, and NMR spectra (Koparır, Çetin, & Cansiz, 2005).

Antimicrobial Activities

One of the notable applications is in the development of antimicrobial agents. Compounds derived from 1,3,4-oxadiazole and thiophene, starting from furan-2-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed activity against tested microorganisms, highlighting their potential in combating infectious diseases (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Energetic Materials Development

Another significant application is in the creation of insensitive energetic materials. Derivatives based on 1,2,4-oxadiazol rings have been synthesized and characterized for their use as energetic materials. These compounds exhibit moderate thermal stabilities and are less sensitive to impact and friction, making them superior to traditional explosives like TNT (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

Liquid Crystalline Properties

The study of liquid crystalline properties of heterocyclic compounds, including those containing 1,3,4-oxadiazole/thiadiazole, furan, and thiophene units, has also been a focus. These compounds are synthesized and characterized to explore their thermal behaviors and potential applications in displays and optoelectronic devices (Han, Zhang, Wang, Wang, Pang, & Meng, 2009).

Cancer Research

In cancer research, hybrid compounds combining ursane and lupane with 1,3,4-oxadiazole derivatives have been explored for their cytotoxic effects against cancer cells. These studies aim to develop new anticancer drugs by understanding how these hybrid molecules interact with cancer cell mechanisms (Popov, Semenova, Baev, Frolova, Shestopalov, Wang, Qi, Shults, & Turks, 2020).

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c17-11(13-7-8-3-2-6-20-8)14-12-16-15-10(19-12)9-4-1-5-18-9/h1-6H,7H2,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMDLISDTDVPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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